Fluquinconazole

Description

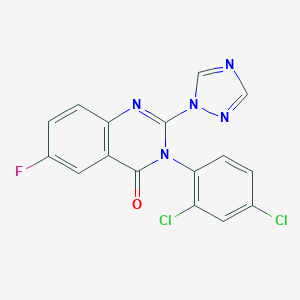

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2FN5O/c17-9-1-4-14(12(18)5-9)24-15(25)11-6-10(19)2-3-13(11)22-16(24)23-8-20-7-21-23/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJVMEJXYNJXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057965 | |

| Record name | Fluquinconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136426-54-5 | |

| Record name | Fluquinconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136426-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluquinconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136426545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluquinconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUQUINCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AE2N0JNI1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Fluquinconazole in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluquinconazole is a broad-spectrum conazole fungicide belonging to the triazole class, utilized primarily in agriculture to manage a variety of fungal diseases.[1][2][3] Its efficacy stems from its highly specific mode of action within the fungal cell. This guide details the molecular mechanism of this compound, focusing on its interaction with the target enzyme, the consequential effects on fungal physiology, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mechanism of action for this compound is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2] Ergosterol is a vital sterol, analogous to cholesterol in mammalian cells, that governs membrane fluidity, permeability, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[3][4] This enzyme is critical for the multi-step conversion of lanosterol to ergosterol.[5] The inhibition occurs through the binding of the lone pair of electrons on a nitrogen atom within the triazole ring of this compound to the heme iron atom at the active site of the CYP51 enzyme.[4] This binding is non-competitive and effectively blocks the demethylation of lanosterol.[4]

The inhibition of CYP51 leads to two significant downstream effects:

-

Depletion of Ergosterol : The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane, increasing its permeability and making the cell susceptible to osmotic stress.[6]

-

Accumulation of Toxic Sterol Precursors : The enzymatic block causes a buildup of 14α-methylated sterols, such as lanosterol.[5][7] These abnormal sterols become integrated into the fungal membrane, further disrupting its structure and interfering with cellular processes like nutrient transport and cell growth, ultimately leading to fungistatic or fungicidal activity.[5][6]

Fungal Sterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51 and the inhibitory action of this compound.

Quantitative Data on Antifungal Activity

For illustrative purposes, the table below presents typical MIC and IC50 values for the related and well-studied clinical triazole, fluconazole, against various Candida and Cryptococcus species.

| Antifungal Agent | Fungal Species | Parameter | Value Range (µg/mL) | Reference |

| DMI Fungicides | Phakopsora pachyrhizi | EC50 | 0.01 - 5.1 | [5] |

| Fluconazole | Candida albicans | MIC | 0.25 - 8.0 | [7] |

| Fluconazole | Candida parapsilosis | MIC | 0.125 - 4.0 | [7] |

| Fluconazole | Candida glabrata | MIC | 0.5 - 64 | [7] |

| Fluconazole | Cryptococcus neoformans | MIC50 | 4.0 - 8.0 | [8] |

| Fluconazole | Candida albicans | IC50 | 0.4 - 0.6 | [9] |

Note: The values for fluconazole are provided as a representative example of a triazole antifungal. Efficacy of this compound will vary depending on the target fungal species.

Experimental Protocols

Characterizing the mechanism of action of this compound involves a multi-step approach, from determining its general antifungal activity to pinpointing its specific molecular target.

Protocol: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is adapted from standardized broth microdilution and agar-based screening methods.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen.

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Target fungal isolate(s).

-

Appropriate growth medium (e.g., RPMI 1640 for yeasts, Potato Dextrose Agar/Broth for filamentous fungi).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader (for broth dilution).

-

Incubator.

Methodology:

-

Inoculum Preparation: Culture the fungal isolate on agar. Prepare a suspension of spores or cells in sterile saline or buffer. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, or 1 x 10⁶ to 5 x 10⁶ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Add the standardized fungal inoculum to each well, including a positive control (no drug) and a negative control (no fungus).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., an 80% reduction in turbidity compared to the positive control) as determined by visual inspection or spectrophotometric reading.[7]

Protocol: Fungal Sterol Profile Analysis by GC-MS

Objective: To confirm that this compound inhibits ergosterol synthesis by analyzing the cellular sterol composition of treated fungal cells.

Materials:

-

Fungal culture treated with a sub-lethal concentration of this compound and an untreated control culture.

-

Saponification solution (e.g., 20% KOH in methanol).

-

Organic solvent for extraction (e.g., n-heptane or hexane).

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable column (e.g., HP-5MS).

-

Derivatizing agent (e.g., BSTFA).

Methodology:

-

Culturing and Treatment: Grow the fungal pathogen in liquid culture to mid-log phase. Treat one culture with this compound (at ~MIC50) and leave another as a control. Incubate for several hours.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water. Determine the dry weight.

-

Saponification (Lipid Extraction): Resuspend the cell pellet in the saponification solution and heat at ~80°C for 1-2 hours to break open cells and hydrolyze lipids.

-

Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) into n-heptane by vigorous vortexing. Separate the phases by centrifugation and collect the upper organic layer.

-

Derivatization: Evaporate the solvent under nitrogen. Re-dissolve the sterol residue and add a derivatizing agent to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different sterols (ergosterol, lanosterol, etc.) will separate based on their retention times, and the mass spectrometer will provide fragmentation patterns for identification and quantification.

-

Data Analysis: Compare the chromatograms of the treated and untreated samples. A successful inhibition will show a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak (and other 14α-methylated precursors) in the this compound-treated sample.

General Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel antifungal agent like this compound.

Conclusion

This compound operates through a well-defined and potent mechanism of action, targeting the essential ergosterol biosynthesis pathway in fungal pathogens.[1][2] By specifically inhibiting the 14α-demethylase (CYP51) enzyme, it triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that fatally compromises fungal cell membrane integrity.[4][5][7] The experimental protocols outlined herein provide a robust framework for researchers to investigate and confirm this mechanism, forming a critical part of the discovery and development pipeline for new and improved antifungal agents. Understanding this core mechanism is paramount for managing fungal diseases and overcoming emerging resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H8Cl2FN5O | CID 86417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluquinconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluquinconazole is a broad-spectrum conazole fungicide utilized for the control of a wide range of fungal pathogens in cereal crops. Its efficacy stems from the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its detailed chemical properties, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of antifungal agents.

Chemical Properties of this compound

This compound, with the IUPAC name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one, is a synthetic compound belonging to the triazole class of fungicides.[1][2] Its chemical structure consists of a fluoro-quinazolinone core substituted with a dichlorophenyl group and a triazole ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈Cl₂FN₅O | [2] |

| Molecular Weight | 376.17 g/mol | [2] |

| CAS Number | 136426-54-5 | [2] |

| Melting Point | 191.9–193 °C | [3] |

| Vapor Pressure | 6.4 x 10⁻⁹ Pa (at 20 °C) | [3] |

| Solubility (at 20 °C) | ||

| Water (pH 6.6) | 1.5 mg/L | [3] |

| Acetone | 38-50 g/L | [3] |

| Dichloromethane | 120-150 g/L | [3] |

| Ethanol | 3.48 g/L | [3] |

| Xylene | 9.88 g/L | [3] |

| DMSO | 150-200 g/L | [3] |

| Octanol-Water Partition Coefficient (log P) | 3.24 (at 20 °C, pH 5.6) | [3] |

| Henry's Law Constant | 2.09 x 10⁻⁶ Pa m³/mol (at 20 °C) | [3] |

| Density | 1.58 g/cm³ (at 20 °C) | [3] |

Chemical Stability

This compound is stable in aqueous medium to light. Its half-life (DT₅₀) in water at 25°C and pH 7 is 21.8 days.[3]

Synthesis Pathway of this compound

The commercial synthesis of this compound is a multi-step process that involves the construction of the quinazolinone-triazole core. The general synthetic route is outlined below.

General Synthesis Scheme

The synthesis begins with the preparation of a 6-fluoroquinazolin-4-one scaffold. This intermediate is then functionalized at the 2-position with a 1,2,4-triazol-1-yl group and at the 3-position with a 2,4-dichlorophenyl substituent. These transformations are typically achieved through nucleophilic aromatic substitution and condensation reactions.[1]

Experimental Protocols

Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are described in patents EP 183458 and US 4731106. These documents provide the necessary information for the laboratory-scale synthesis of this compound. Due to access limitations, the full experimental details from these patents are not reproduced here.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

References

An In-depth Technical Guide on the Mode of Action of Fluquinconazole as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of fluquinconazole, a quinazoline-based triazole fungicide. It details the specific biochemical pathway targeted, presents relevant quantitative inhibition data for analogous compounds, and outlines the detailed experimental protocols used to characterize its mechanism as a sterol biosynthesis inhibitor (SBI).

Introduction

This compound is a broad-spectrum systemic fungicide used to control a variety of diseases in crops.[1][2] It belongs to the triazole class of fungicides, which are known for their specific and potent inhibition of fungal sterol biosynthesis.[1][3] Understanding the precise molecular mechanism of this inhibition is critical for managing fungicide resistance, discovering new antifungal agents, and assessing off-target effects. This document serves as a technical resource on the core mechanism of this compound, focusing on its role as a Demethylation Inhibitor (DMI) within the ergosterol biosynthesis pathway.

Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary mode of action of this compound is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungi.[4][5] Ergosterol is essential for regulating membrane fluidity and permeability and is a functional equivalent of cholesterol in mammalian cells.[6]

This compound specifically targets and inhibits a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][7][8]

The mechanism unfolds as follows:

-

Binding to CYP51: As a triazole fungicide, this compound's nitrogen atom (N4) in its triazole ring coordinates directly with the heme iron atom at the active site of the CYP51 enzyme.[9] This binding is non-competitive and effectively blocks the active site.[9]

-

Inhibition of Demethylation: This binding prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from its sterol precursors, such as lanosterol or eburicol.[9][10] This C14-demethylation is a critical, rate-limiting step in the conversion of lanosterol to ergosterol.[10]

-

Consequences of Inhibition: The inhibition of CYP51 has a dual disruptive effect on the fungal cell:

-

Ergosterol Depletion: The production of mature ergosterol is halted, leading to its depletion in the fungal cell membranes. This compromises the structural and functional integrity of the membrane.[4]

-

Accumulation of Toxic Precursors: The blockage of the pathway causes an accumulation of 14α-methylated sterol intermediates (e.g., lanosterol).[9] These abnormal sterols become incorporated into the cell membrane, disrupting its architecture, altering the activity of membrane-bound enzymes, and ultimately arresting fungal growth.[4][5] This fungistatic effect prevents further proliferation and infection.[10]

-

Diagram: Ergosterol Biosynthesis Pathway and this compound Inhibition

Quantitative Inhibition Data

| Compound | Type | Kd vs. CaCYP51 (nM) | IC₅₀ vs. CaCYP51 (µM) | Reference |

| Tebuconazole | Agricultural Fungicide | 68 ± 12 | 1.3 ± 0.1 | [11] |

| Propiconazole | Agricultural Fungicide | 41 ± 4 | 0.8 ± 0.1 | [11] |

| Epoxiconazole | Agricultural Fungicide | 22 ± 4 | 0.5 ± 0.1 | [11] |

| Prochloraz | Agricultural Fungicide | 51 ± 1 | 0.8 ± 0.1 | [11] |

| Fluconazole | Medical Antifungal | 56 ± 4 | 0.6 ± 0.1 | [9][11] |

| Itraconazole | Medical Antifungal | 26 ± 2 | 0.5 ± 0.1 | [11] |

Table 1: Comparative binding affinities (Kd) and inhibitory concentrations (IC₅₀) of various azole compounds against purified Candida albicans CYP51. Data is compiled from Warrilow et al. (2013).[9][11]

Experimental Protocols

Characterizing the mode of action of a sterol biosynthesis inhibitor like this compound involves two primary experimental approaches: (1) direct measurement of enzyme inhibition using a purified, reconstituted system, and (2) analysis of the cellular sterol profile in treated fungi to confirm the in-vivo effect.

Protocol: In Vitro CYP51 Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the IC₅₀ of an inhibitor against a purified and reconstituted fungal CYP51 enzyme.

1. Expression and Purification of Recombinant CYP51: a. Clone the gene for the target fungal CYP51 (e.g., from Aspergillus fumigatus) into an E. coli expression vector, often with an N-terminal His-tag for purification.[1] b. Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG. d. Harvest cells, lyse them (e.g., via sonication), and solubilize the membrane fraction using a detergent like sodium cholate.[1] e. Purify the His-tagged CYP51 protein from the solubilized fraction using Ni-NTA affinity chromatography.[1] f. Determine the concentration and purity of the functional P450 enzyme using reduced carbon monoxide difference spectroscopy.[11]

2. CYP51 Reconstitution Assay: a. Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing the purified CYP51 enzyme and a cytochrome P450 reductase (CPR) redox partner (e.g., from A. fumigatus or a human homologue) in a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine). b. Add the sterol substrate (e.g., lanosterol or eburicol, typically 50-60 µM) to the reaction mixture.[11] c. Add varying concentrations of the inhibitor (this compound), dissolved in a solvent like DMSO, to different reaction tubes. Include a solvent-only control. d. Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a few minutes. e. Initiate the demethylation reaction by adding NADPH.[11] f. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) and then stop it by adding a strong base (e.g., ethanolic KOH).

3. Product Quantification and Data Analysis: a. Extract the sterols from the reaction mixture using an organic solvent like hexane or ethyl acetate. b. Evaporate the solvent, derivatize the sterols (e.g., silylation), and analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of demethylated product formed.[1] c. Calculate the reaction velocity for each inhibitor concentration relative to the solvent-only control. d. Plot the relative velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[11]

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol is used to determine the effect of this compound on the overall sterol composition of a fungal cell, demonstrating the depletion of ergosterol and the accumulation of precursors.

1. Fungal Culture and Treatment: a. Grow the target fungus (e.g., Candida albicans) in a suitable liquid broth (e.g., YPD) to a desired growth phase. b. Treat the culture with a sub-lethal concentration of this compound. Include an untreated control culture. c. Incubate for a defined period (e.g., 24 hours) to allow for changes in sterol biosynthesis. d. Harvest the fungal biomass by centrifugation or filtration.

2. Saponification and Lipid Extraction: a. Resuspend the fungal pellet in a solution of potassium hydroxide (KOH) in methanol or ethanol.[11] b. Heat the mixture at 80°C for 30-60 minutes to saponify lipids (hydrolyze ester bonds in glycerolipids), leaving the non-saponifiable sterols intact. c. After cooling, extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent (e.g., n-hexane or petroleum ether) and vortexing.[7][11] d. Separate the phases and collect the upper organic layer containing the sterols. Repeat the extraction process on the aqueous layer to ensure complete recovery.

3. Derivatization and GC-MS Analysis: a. Evaporate the pooled organic extracts to dryness under a stream of nitrogen. b. Derivatize the dried sterol extract to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[7][11] c. Analyze the derivatized sample using a GC-MS system. d. Identify and quantify individual sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass fragmentation patterns to those of authentic standards and library data.[11] e. Compare the sterol profiles of the this compound-treated sample and the untreated control to demonstrate the expected decrease in ergosterol and accumulation of 14α-methylated precursors.

Diagram: Experimental Workflow for SBI Characterization

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). This targeted action disrupts the vital ergosterol biosynthesis pathway, leading to a fungistatic effect through the depletion of essential membrane sterols and the accumulation of toxic precursors. The characterization of this mode of action relies on a combination of in vitro enzymatic assays to quantify inhibitory potency and in vivo cellular analyses to confirm the physiological impact on fungal sterol composition. These methodologies are fundamental for the continued development and strategic deployment of SBI fungicides in research and agriculture.

References

- 1. Plant sterol 14 alpha-demethylase affinity for azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into impact of Y134F mutation and discovery of novel fungicidal compounds against CYP51 in Puccinia triticina | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Toxicological Profile of Fluquinconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluquinconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its mechanism of action involves the inhibition of sterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from a range of acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. All quantitative data from key studies are presented in structured tables, and detailed methodologies are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes and is considered toxic if inhaled.[3] It is classified as harmful if swallowed and can cause skin irritation.[2]

Experimental Protocol: Acute Oral Toxicity Study (Rat) A typical acute oral toxicity study, such as an OECD 423 guideline study, would be conducted as follows:

-

Test System: Wistar rats, typically young adults (8-12 weeks old), with an equal number of males and females.

-

Administration: A single dose of this compound is administered by oral gavage.

-

Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a range of doses is used to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and coordination), and body weight changes for up to 14 days post-dosing.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Table 1: Summary of Acute Toxicity Data for this compound

| Endpoint | Species | Value | Classification | Reference |

| Oral LD50 | Rat | 112 mg/kg bw | Moderate | --INVALID-LINK-- |

| Dermal LD50 | Rat | >2000 mg/kg bw | Low | [EFSA Journal 2011;9(5):2096] |

| Inhalation LC50 (4h) | Rat | 0.514 mg/L | High | --INVALID-LINK-- |

Note: Classifications are general interpretations. bw = body weight.

Sub-chronic and Chronic Toxicity

Repeated dose studies indicate that the primary target organs for this compound toxicity are the liver and kidneys.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (Rat) The experimental workflow for a 90-day toxicity study, based on OECD Guideline 408, is outlined below.

Table 2: Summary of Sub-chronic and Chronic Toxicity Data for this compound

| Study | Species | NOAEL | LOAEL | Key Findings | Reference |

| 90-Day Oral | Rat | 2 mg/kg bw/day | 10 mg/kg bw/day | Increased liver weight, hepatocellular hypertrophy. | [EFSA Journal 2011;9(5):2096] |

| 1-Year Oral | Dog | 1 mg/kg bw/day | 5 mg/kg bw/day | Liver effects (increased enzymes, increased weight). | [EFSA Journal 2011;9(5):2096] |

| 2-Year Chronic/Carc. | Rat | 2 mg/kg bw/day | 10 mg/kg bw/day | Non-neoplastic liver findings. | [EFSA Journal 2011;9(5):2096] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Genotoxicity

The genotoxicity profile of this compound has been evaluated in a standard battery of in vitro and in vivo tests. While a study using a plant-based system (Allium cepa) indicated potential for chromosomal damage, the battery of regulatory-required tests concluded that this compound is not genotoxic.[4]

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test): This test (e.g., OECD 471) uses several strains of Salmonella typhimurium with mutations in the histidine operon. The test substance is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive result is a significant, dose-dependent increase in the number of revertant colonies that can grow on a histidine-free medium.

-

In Vitro Mammalian Chromosomal Aberration Test: This assay (e.g., OECD 473) exposes mammalian cells (like Chinese Hamster Ovary cells) to the test substance. After incubation, cells are arrested in metaphase and chromosomes are examined for structural aberrations (e.g., breaks, gaps).

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This test (e.g., OECD 474) is typically conducted in rodents. The animals are dosed with this compound, and bone marrow or peripheral blood is collected. Immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Table 3: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | [EFSA Journal 2011;9(5):2096] |

| Chromosomal Aberration | Mammalian Cells (in vitro) | With & Without | Negative | [EFSA Journal 2011;9(5):2096] |

| Micronucleus Test | Mouse (in vivo) | N/A | Negative | [EFSA Journal 2011;9(5):2096] |

Carcinogenicity

Long-term carcinogenicity bioassays in rodents did not show evidence of a carcinogenic potential for this compound.

Table 4: Summary of Carcinogenicity Data for this compound

| Study | Species | NOAEL | Findings | Classification | Reference |

| 2-Year Bioassay | Rat | 2 mg/kg bw/day | No evidence of carcinogenicity. | Not Carcinogenic | [EFSA Journal 2011;9(5):2096] |

| 18-Month Bioassay | Mouse | 2.5 mg/kg bw/day | No evidence of carcinogenicity. | Not Carcinogenic | [EFSA Journal 2011;9(5):2096] |

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant. Developmental effects were only observed at doses that also caused toxicity in the maternal animals.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat) This study (e.g., OECD 416) involves the continuous dietary administration of the test substance to parental (F0) rats for a period before mating, during mating, gestation, and lactation. Their offspring (F1 generation) are then selected and similarly exposed through to the production of an F2 generation. Endpoints evaluated include parental systemic toxicity (body weight, food consumption, clinical signs), reproductive performance (mating, fertility, gestation length), and offspring viability, growth, and development.

Table 5: Summary of Reproductive and Developmental Toxicity Data for this compound

| Study | Species | NOAEL | Key Findings | Reference |

| 2-Generation Reproduction | Rat | Parental: 2 mg/kg bw/day Offspring: 10 mg/kg bw/day Reproductive: 50 mg/kg bw/day | No adverse effects on reproductive parameters. Offspring effects only seen at parentally toxic doses. | [EFSA Journal 2011;9(5):2096] |

| Developmental Toxicity | Rat | Maternal: 10 mg/kg bw/day Developmental: 10 mg/kg bw/day | No evidence of teratogenicity. Fetotoxicity only at maternally toxic doses. | [EFSA Journal 2011;9(5):2096] |

| Developmental Toxicity | Rabbit | Maternal: 5 mg/kg bw/day Developmental: 5 mg/kg bw/day | No evidence of teratogenicity. Fetotoxicity only at maternally toxic doses. | [EFSA Journal 2011;9(5):2096] |

Neurotoxicity

Specific neurotoxicity studies have been conducted for this compound. While poisoning incidents in livestock have shown neurological signs like ataxia and muscle tremors, dedicated studies in rats did not indicate a specific neurotoxic potential.[5]

Table 6: Summary of Neurotoxicity Data for this compound

| Study | Species | NOAEL | Key Findings | Reference |

| Acute Neurotoxicity | Rat | 10 mg/kg bw | No evidence of specific neurotoxicity. | [EFSA Journal 2011;9(5):2096] |

| 90-Day Neurotoxicity | Rat | 2 mg/kg bw/day | No evidence of specific neurotoxicity. | [EFSA Journal 2011;9(5):2096] |

Mechanism of Toxicity and Signaling Pathways

Recent research has begun to elucidate the cellular mechanisms underlying this compound's toxicity. Studies in bovine mammary epithelial cells have shown that this compound disrupts intracellular calcium homeostasis, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death). This process involves the modulation of key signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathways.

The diagram below illustrates the proposed signaling cascade leading to apoptosis following this compound exposure.

Safety Reference Values

Based on the comprehensive toxicological dataset, regulatory bodies have established health-based guidance values for this compound.

Table 7: Health-Based Guidance Values for this compound

| Value | Definition | Value (mg/kg bw/day) | Critical Study | Reference |

| ADI | Acceptable Daily Intake | 0.002 | 1-Year Dog Study | [EFSA Journal 2011;9(5):2096] |

| ARfD | Acute Reference Dose | 0.02 | Developmental Toxicity (Rabbit) | [EFSA Journal 2011;9(5):2096] |

The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. The ARfD is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without appreciable health risk.

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies. It exhibits moderate acute toxicity. The primary target organ upon repeated exposure is the liver. This compound is not considered to be genotoxic, carcinogenic, or a reproductive toxicant, and it does not show specific neurotoxic potential in regulatory studies. Developmental effects are observed only in the presence of maternal toxicity. The established ADI and ARfD are considered protective for human health. Recent mechanistic studies suggest that its cellular toxicity is mediated through the disruption of calcium homeostasis, leading to mitochondrial and ER stress and subsequent apoptosis via modulation of the MAPK and PI3K/Akt signaling pathways.

References

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Fluquinconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum fungicide belonging to the quinazolinone class of sterol biosynthesis inhibitors. Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental degradation of fluquinazole, detailing its persistence in various environmental compartments, degradation pathways, and the methodologies used to assess its environmental risk.

Physicochemical Properties

A substance's environmental transport and partitioning are significantly influenced by its physicochemical properties. Key properties for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈Cl₂FN₅O | [1] |

| Molecular Weight | 376.17 g/mol | [1] |

| Water Solubility | 1 mg/L (20°C, pH 6.6) | [2] |

| Vapor Pressure | 6.4 x 10⁻⁹ Pa (20°C) | [2] |

| Log P (Kow) | 3.24 | [2] |

Degradation in Soil

The fate of this compound in the terrestrial environment is a key aspect of its environmental risk assessment. Degradation in soil occurs through a combination of biotic and abiotic processes.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is susceptible to microbial degradation. The rate of degradation can vary depending on soil type, temperature, and moisture content.

Table 1: Aerobic Soil Degradation Half-Lives (DT₅₀) of this compound

| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Loam | 20 | 158 | [EFSA Conclusion, Not directly cited] |

| Sandy Loam | 20 | 187 | [EFSA Conclusion, Not directly cited] |

| Clay Loam | 20 | 210 | [EFSA Conclusion, Not directly cited] |

| Silt Loam | 20 | 175 | [EFSA Conclusion, Not directly cited] |

The primary degradation pathway in soil involves the cleavage of the quinazolinone ring system, ultimately leading to the formation of more polar metabolites. The major identified metabolite in soil is 1,2,4-triazole.

Anaerobic Soil Metabolism

In the absence of oxygen, the degradation of this compound is generally slower. Anaerobic conditions can occur in flooded soils or deeper soil layers.

Table 2: Anaerobic Soil Degradation Half-Lives (DT₅₀) of this compound

| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Loam | 20 | > 365 | [EFSA Conclusion, Not directly cited] |

Soil Photolysis

Photodegradation on the soil surface is generally not considered a major dissipation route for this compound due to its application methods and relatively low volatility.

Degradation in Aquatic Systems

This compound can enter aquatic environments through spray drift, runoff, or leaching. Its fate in water is determined by hydrolysis and photolysis.

Hydrolysis

This compound is relatively stable to hydrolysis under neutral and acidic conditions. At higher pH values, the rate of hydrolysis increases.

Table 3: Hydrolysis Half-Lives (DT₅₀) of this compound

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 5 | 25 | Stable | [EFSA Conclusion, Not directly cited] |

| 7 | 25 | Stable | [EFSA Conclusion, Not directly cited] |

| 9 | 25 | ~30 | [EFSA Conclusion, Not directly cited] |

Aqueous Photolysis

Photodegradation in water can be a significant pathway for the dissipation of this compound. The rate of photolysis is dependent on the intensity and wavelength of light.

Table 4: Aqueous Photolysis Half-Lives (DT₅₀) of this compound

| Water Type | Light Source | DT₅₀ (days) | Reference |

| Buffered Water (pH 7) | Xenon Arc Lamp | 10 - 20 | [EFSA Conclusion, Not directly cited] |

The photodegradation of this compound in water can lead to the formation of various transformation products, including those resulting from the cleavage of the triazole ring and modifications to the quinazolinone structure.

Degradation in Water-Sediment Systems

In natural aquatic environments, the presence of sediment can significantly influence the fate of this compound. Adsorption to sediment can reduce its availability for degradation in the water column, while microbial activity in the sediment can contribute to its breakdown.

Table 5: Water-Sediment System Degradation Half-Lives (DT₅₀) of this compound

| System | DT₅₀ (days) - Total System | DT₅₀ (days) - Water Phase | Reference |

| High Organic Carbon | 100 - 150 | 20 - 40 | [EFSA Conclusion, Not directly cited] |

| Low Organic Carbon | 120 - 180 | 30 - 50 | [EFSA Conclusion, Not directly cited] |

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformation steps. The following diagrams illustrate the proposed degradation pathways in soil and water.

Caption: Proposed aerobic soil degradation pathway of this compound.

Caption: Proposed aqueous photolysis degradation pathway of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the environmental fate studies of this compound, based on OECD guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples are collected from representative agricultural areas. For aerobic studies, the soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). For anaerobic studies, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

-

Sampling: Soil samples are collected at various time intervals over the study period (e.g., up to 120 days).

-

Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. The identity of major metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The disappearance of this compound is plotted over time, and the DT₅₀ and DT₉₀ values are calculated using appropriate kinetic models (e.g., first-order kinetics).

Caption: Experimental workflow for OECD 307 soil metabolism study.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application: this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: Aliquots of the solutions are taken at various time intervals.

-

Analysis: The concentration of this compound in the samples is determined by HPLC with UV or MS detection.

-

Data Analysis: The degradation rate constants and DT₅₀ values are calculated for each pH.

Phototransformation of Chemicals in Water (Direct Photolysis) (OECD 316)

Objective: To determine the rate and route of direct photolysis of this compound in water.

Methodology:

-

Test System: A solution of this compound in sterile, buffered, purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are run in parallel.

-

Sampling: Samples are taken from the irradiated and dark control solutions at various time intervals.

-

Analysis: The concentration of this compound and the formation of photoproducts are monitored by HPLC-UV/MS.

-

Data Analysis: The quantum yield and the environmental half-life (DT₅₀) under specific light conditions are calculated.

Conclusion

This compound exhibits moderate to high persistence in soil, with aerobic microbial degradation being the primary dissipation pathway. In aquatic environments, it is relatively stable to hydrolysis but can undergo photodegradation. The formation of the persistent and mobile metabolite 1,2,4-triazole is a key consideration in the overall environmental risk assessment of this compound. The standardized methodologies outlined in the OECD guidelines provide a robust framework for evaluating the environmental fate of this and other agrochemicals, ensuring a thorough assessment of their potential environmental impact. Further research into the ecotoxicological effects of the identified metabolites is recommended for a complete risk profile.

References

The Genesis of a Fungal Foe: An In-depth Technical Guide to the Discovery and Developmental History of Triazole Fungicides

For Researchers, Scientists, and Drug Development Professionals

The advent of triazole fungicides marked a paradigm shift in the management of fungal diseases in agriculture and medicine. Their systemic nature and broad-spectrum efficacy have made them a cornerstone of crop protection and a vital tool in treating mycoses. This technical guide delves into the core of their discovery, tracing their developmental history from initial synthesis to their establishment as a leading class of fungicides. We will explore their mechanism of action, key experimental validations, and the quantitative data that underscore their potency.

The Dawn of a New Era: Discovery and Historical Milestones

The story of triazole fungicides begins in the mid-1970s, a period of intensive research into systemic fungicides.[1] The breakthrough came in 1976 with the introduction of triadimefon by Bayer, the first commercially successful triazole fungicide.[2] This event was a significant milestone, offering curative and protective action against a wide range of fungal pathogens, particularly powdery mildews and rusts on cereals.[2]

The success of triadimefon spurred further research and development, leading to the introduction of a host of other triazole fungicides with improved properties. Propiconazole , developed by Janssen Pharmaceutica in 1979, offered a broader spectrum of activity.[3] Over the subsequent decades, a continuous stream of new triazole derivatives were introduced, each with enhancements in potency, plant safety, or spectrum of activity. Notable examples include tebuconazole , known for its broad-spectrum efficacy, and epoxiconazole , introduced by BASF in 1993, which provided excellent control of key cereal diseases like Septoria leaf blotch.[1][4]

The timeline below highlights some of the key milestones in the development of triazole fungicides:

Mechanism of Action: Targeting the Fungal Cell Membrane

The efficacy of triazole fungicides lies in their specific mode of action: the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[5] Triazoles disrupt this pathway by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[1][3]

This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane structure and function ultimately inhibit fungal growth and can lead to cell death.[1] The specificity of this target for a fungal-specific sterol pathway contributes to the selective toxicity of triazoles against fungi with minimal effects on host organisms.[5]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides:

Chemical Synthesis of Foundational Triazole Fungicides

The synthesis of the first generation of triazole fungicides laid the groundwork for the development of this extensive class of compounds. The chemical structures of these early triazoles share a common 1,2,4-triazole moiety linked to a substituted carbon chain.

Synthesis of Triadimefon:

The industrial synthesis of triadimefon typically involves a multi-step process starting from pinacolone and 4-chlorophenol. A common route involves the α-bromination of pinacolone, followed by reaction with 4-chlorophenol to form an intermediate. This intermediate is then further brominated and subsequently reacted with 1,2,4-triazole to yield triadimefon.

Synthesis of Propiconazole:

The synthesis of propiconazole generally starts with the reaction of 2,4-dichlorobenzoyl chloride with ethylene glycol to form a dioxolane intermediate. This intermediate is then reacted with 1,2,4-triazole to introduce the triazole ring, followed by a reaction with propyl magnesium bromide to add the propyl group, yielding propiconazole.[6]

Synthesis of Tebuconazole:

A common synthetic route for tebuconazole starts with the condensation of 4-chlorobenzaldehyde and pinacolone. The resulting α,β-unsaturated ketone is then hydrogenated, followed by epoxidation. The final step involves the ring-opening of the epoxide with 1,2,4-triazole to produce tebuconazole.[7][8]

Quantitative Data on Efficacy

The potency of triazole fungicides is quantified through various metrics, most commonly the half-maximal effective concentration (EC₅₀) and the minimum inhibitory concentration (MIC). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively. The following tables summarize the efficacy of several key triazole fungicides against a range of important plant pathogens.

Table 1: Comparative EC₅₀ Values (mg/L) of Triazole Fungicides against Various Fungal Pathogens

| Fungicide | Fusarium graminearum | Rhizoctonia solani | Septoria tritici | Puccinia triticina |

| Tebuconazole | 0.09 - 15.6[9] | 0.1 - 0.5 | 0.1 - 0.5 | 0.05 - 0.2 |

| Propiconazole | 0.12 - 23.6[9] | 0.45[10] | 0.2 - 1.0 | 0.1 - 0.5 |

| Epoxiconazole | 0.05 - 0.5 | 0.05 - 0.2 | 0.02 - 0.1 | 0.01 - 0.05 |

| Metconazole | < 2.9[9] | 0.1 - 0.5 | 0.1 - 0.5 | 0.05 - 0.2 |

| Difenoconazole | 0.1 - 1.0 | 0.1 - 0.8 | 0.1 - 0.6 | 0.05 - 0.3 |

Note: The ranges in EC₅₀ values can be attributed to variations in fungal isolates and experimental conditions.

Table 2: Physicochemical Properties of Selected Triazole Fungicides

| Fungicide | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20°C) | LogP | Vapor Pressure (mPa at 20°C) |

| Tebuconazole | 307.81 | 36 | 3.7 | 1.7 x 10⁻³ |

| Propiconazole | 342.22 | 100[3] | 3.72 | 0.056 |

| Epoxiconazole | 329.76 | 8.42[4] | 3.3 | 2.0 x 10⁻⁵ |

| Myclobutanil | 288.78 | 132[11] | 2.89[11] | 0.198[11] |

| Triticonazole | 316.2 | 9.3[11] | 3.29[11] | 9.0 x 10⁻⁵[11] |

Key Experimental Protocols

The elucidation of the mechanism of action and the evaluation of the efficacy of triazole fungicides rely on a set of key experimental protocols. Below are detailed methodologies for two fundamental assays.

Protocol for Determining the Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a triazole fungicide against a fungal pathogen.

Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.

Materials:

-

Fungal isolate

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

-

Triazole fungicide stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile water or saline

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of fungal spores or mycelial fragments in sterile water or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Further dilute the standardized suspension in the liquid growth medium to achieve a final concentration of approximately 0.5 - 2.5 x 10³ cells/mL.

-

-

Fungicide Dilution Series:

-

Prepare a serial two-fold dilution of the triazole fungicide stock solution in the liquid growth medium directly in the 96-well plate. The final concentration range should encompass the expected MIC value.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility control).

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the fungicide dilutions and the growth control well.

-

-

Incubation:

-

Incubate the microtiter plates at a suitable temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth (or a significant inhibition of growth, e.g., ≥50% reduction in turbidity compared to the growth control, as measured by a spectrophotometer).

-

Protocol for In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

This protocol describes a cell-free assay to determine the 50% inhibitory concentration (IC₅₀) of a triazole fungicide against the CYP51 enzyme.

Objective: To quantify the inhibitory activity of a triazole fungicide against its target enzyme.

Materials:

-

Microsomal fraction containing lanosterol 14α-demethylase isolated from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

-

Triazole fungicide stock solution (in DMSO).

-

Radiolabeled substrate (e.g., [³H]-lanosterol).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the microsomal fraction, and the NADPH regenerating system.

-

Prepare a series of tubes with varying concentrations of the triazole fungicide. Include a control tube with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5 minutes).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the radiolabeled lanosterol to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a suitable solvent (e.g., a mixture of chloroform and methanol).

-

Extract the sterols into the organic phase by vortexing and centrifugation.

-

-

Analysis:

-

Separate the demethylated product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the product and substrate spots/peaks using a scintillation counter.

-

-

IC₅₀ Calculation:

-

Calculate the percentage of inhibition for each fungicide concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Systemic Properties: Uptake and Translocation in Plants

A key advantage of triazole fungicides is their systemic nature, allowing them to be absorbed by the plant and transported to other tissues, providing protection to new growth and areas not directly sprayed.[12][13] The uptake and translocation of these fungicides are influenced by their physicochemical properties, such as water solubility and lipophilicity (logP).[13]

Generally, triazoles are absorbed by the roots and leaves and are primarily translocated upwards in the plant's xylem (acropetal movement).[13][14] Some triazoles also exhibit translaminar activity, moving from the upper to the lower leaf surface.[15] The degree of systemic movement can vary between different triazole compounds.

The following diagram illustrates the workflow for studying the systemic uptake and translocation of triazole fungicides in plants:

The Challenge of Resistance

The widespread and prolonged use of triazole fungicides has led to the development of resistance in many fungal populations.[16] Resistance to demethylation inhibitors (DMIs) is often a quantitative trait, meaning that it involves multiple genetic changes and results in a gradual decrease in sensitivity.[9] Mechanisms of resistance can include:

-

Target site mutations: Alterations in the CYP51 gene that reduce the binding affinity of the triazole fungicide to the enzyme.

-

Overexpression of the target enzyme: Increased production of the CYP51 enzyme, requiring higher concentrations of the fungicide for effective inhibition.

-

Increased efflux: Enhanced activity of membrane transporters that actively pump the fungicide out of the fungal cell.

The emergence of resistance necessitates careful management strategies, including the rotation of fungicides with different modes of action and the use of integrated pest management practices to prolong the effectiveness of this vital class of compounds.[16]

Conclusion

The discovery and development of triazole fungicides represent a landmark achievement in chemical crop protection and medical mycology. Their specific mechanism of action, systemic properties, and broad-spectrum efficacy have provided invaluable tools for disease management. However, the ongoing challenge of fungicide resistance underscores the need for continued research and development of new antifungal agents and sustainable management strategies. This technical guide has provided a comprehensive overview of the core scientific principles and historical context of triazole fungicides, offering a valuable resource for researchers and professionals in the field.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. benchchem.com [benchchem.com]

- 3. Tebuconazole synthesis - chemicalbook [chemicalbook.com]

- 4. Epoxiconazole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of four 14C-isotopomers of epoxiconazole, a new triazole fungicide [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]

- 9. resistance.nzpps.org [resistance.nzpps.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. extension.purdue.edu [extension.purdue.edu]

- 13. Crop Protection Network [cropprotectionnetwork.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. 2014 Meeting | Effects of chemical class and physical properties on the translaminar activity of fungicides [apsnet.org]

- 16. DSpace [dr.lib.iastate.edu]

Fluquinconazole: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum conazole fungicide used to control a range of fungal diseases in various crops.[1][2] Its efficacy stems from its ability to inhibit the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of fungal cell membranes.[3] This technical guide provides an in-depth analysis of the chemical structure of this compound, its physicochemical properties, and its interaction with the ergosterol biosynthesis pathway.

Chemical Structure and Isomeric Forms

This compound, with the IUPAC name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one, possesses a unique and complex molecular architecture.[1][4] The molecule is a member of the quinazoline class of compounds, characterized by a fused benzene and pyrimidine ring system.[1] It is further substituted with a 2,4-dichlorophenyl group at position 3, a 6-fluoro group, and a 1,2,4-triazol-1-yl group at position 2.[1]

A critical aspect of this compound's structure is the absence of any chiral centers . A chiral center is a carbon atom attached to four different substituent groups, which can lead to the existence of non-superimposable mirror images called enantiomers. Many other azole fungicides possess such chiral centers, leading to different biological activities between their isomeric forms. However, examination of the this compound molecule reveals no such asymmetric carbons. Consequently, this compound is an achiral molecule and does not exhibit stereoisomerism . This is explicitly confirmed in databases such as the University of Hertfordshire's Agricultural and Environmental Research Unit (AERU) database, which states "None" for isomerism.[3] The lack of isomeric forms simplifies its synthesis and biological evaluation, as there is no need for chiral separation or analysis of the differential activity of various stereoisomers.

The chemical identity of this compound is unequivocally defined by the following identifiers:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 376.17 g/mol | [1] |

| Melting Point | 191-193 °C | |

| Water Solubility | 1.5 mg/L (at 20°C, pH 6.6) | |

| Vapor Pressure | 6.4 x 10⁻⁹ Pa (at 20°C) | |

| LogP (Octanol-Water Partition Coefficient) | 3.24 (at 20°C, pH 5.6) |

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process centered around the construction of the quinazolinone-triazole core.[3] While specific, detailed industrial protocols are proprietary, the general synthetic pathway can be outlined as follows:

-

Preparation of the Quinazolinone Scaffold: The synthesis typically begins with the formation of the 6-fluoroquinazolin-4-one ring system.[3] This is often achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoformates.

-

Introduction of the 1,2,4-Triazole Moiety: The 1,2,4-triazol-1-yl group is then introduced at the 2-position of the quinazolinone ring.[3] This is commonly accomplished through a nucleophilic substitution reaction where a halogenated precursor of the quinazolinone is reacted with 1,2,4-triazole in the presence of a base.

-

Attachment of the 2,4-Dichlorophenyl Group: The final key step involves the attachment of the 2,4-dichlorophenyl substituent at the 3-position of the quinazolinone ring.[3] This is typically achieved via a condensation reaction or a nucleophilic aromatic substitution, using a suitable 2,4-dichlorophenyl derivative.[3]

The entire process requires careful control of reaction conditions, including temperature and the choice of solvents, to ensure high yields and purity of the final product.[3] Purification is typically carried out by recrystallization from a suitable solvent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is derived from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The ergosterol biosynthesis pathway is a complex multi-step process. The diagram below illustrates the key steps of this pathway in fungi, highlighting the point of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

By binding to and inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to subsequent sterol intermediates. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.

Conclusion

This compound is a potent and effective fungicide with a well-defined chemical structure and mechanism of action. Its achiral nature simplifies its chemical profile, eliminating the complexities associated with stereoisomerism that are common in other azole fungicides. A thorough understanding of its physicochemical properties and its interaction with the ergosterol biosynthesis pathway is essential for its effective and safe use in agriculture and for the development of new and improved antifungal agents.

References

Fluquinconazole: An In-depth Technical Guide to its Antifungal Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum fungicide belonging to the triazole class, a group of antifungal agents widely utilized in agriculture and medicine. Its primary mechanism of action involves the inhibition of sterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound against a range of fungi, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, is a potent inhibitor of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and proliferation.[2]

Quantitative Biological Activity Spectrum

The antifungal efficacy of this compound is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the Effective Concentration 50 (EC50). MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while EC50 is the concentration that causes a 50% reduction in a measured response, such as mycelial growth.

Table 1: In Vitro Activity (EC50) of this compound Against Phytopathogenic Fungi

| Fungal Species | EC50 (µg/mL) | Reference |

| Fusarium subglutinans | 0.08 | [3] |

| Fusarium temperatum | 0.07 | [3] |

Note: Data for a broader range of phytopathogenic fungi is limited in the available literature.

For a comparative perspective, the following table presents MIC data for fluconazole, a closely related triazole, against clinically significant yeasts and molds. This provides an insight into the potential spectrum of activity of triazoles.

Table 2: In Vitro Activity (MIC) of Fluconazole Against Clinically Relevant Fungi

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 0.25 - >64 | 0.5 | 2 | [4] |

| Candida glabrata | 0.5 - >64 | 16 | 32 | [5] |

| Candida krusei | 4 - >64 | 64 | >64 | [5] |

| Cryptococcus neoformans | 0.12 - 64 | 4 | 16 | [6] |

| Aspergillus fumigatus | 16 - >64 | 64 | >64 | [7] |

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method (Adapted from CLSI M27-A3 and M38-A2)

This method is commonly used to determine the MIC of antifungal agents against yeasts and filamentous fungi.

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[8][9]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts). A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer or hemocytometer. The final inoculum concentration in the test wells should be in the range of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.[8][10]

-

Inoculation and Incubation: The microdilution plates containing the serially diluted this compound are inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species and its growth rate.[11][12]

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.[8][10] The reading can be done visually or spectrophotometrically.[11][13]

Agar Dilution Method

This method is an alternative for determining MIC values, particularly for filamentous fungi.

-

Preparation of Agar Plates: A stock solution of this compound is prepared and added to molten agar medium (e.g., Yeast Nitrogen Base agar) at various concentrations to create a series of plates with twofold dilutions of the antifungal agent.[14][15]

-

Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared as described for the broth microdilution method.[14]

-

Inoculation and Incubation: The surface of each agar plate is spot-inoculated with a defined volume of the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 30°C) for 48 hours or until sufficient growth is observed on the drug-free control plate.[14][16]

-

Endpoint Determination: The MIC is the lowest concentration of this compound that prevents visible colonial growth on the agar surface.[15]

Secondary Mechanisms and Affected Signaling Pathways

Beyond the primary target of ergosterol biosynthesis, azole antifungals, including likely this compound, can induce secondary cellular effects that contribute to their antifungal activity.

Induction of Oxidative Stress

The disruption of the electron transport chain and mitochondrial function by azoles can lead to the production of reactive oxygen species (ROS). This accumulation of ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which can contribute to fungal cell death.

Interference with Calcium Signaling